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Introduction
AST5902 trimesylate is the primary and pharmacologically active metabolite of Alflutinib (also

known as Furmonertinib, AST2818), a third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Alflutinib is approved in China for the treatment

of locally advanced or metastatic non-small cell lung cancer (NSCLC) with EGFR T790M

mutations.[3] AST5902 is formed via N-demethylation of Alflutinib, primarily mediated by the

cytochrome P450 enzyme CYP3A4.[1][3] At steady state, the plasma exposure of AST5902 is

comparable to that of its parent compound, Alflutinib, indicating its significant contribution to the

overall clinical efficacy.[4] This technical guide provides a comprehensive overview of the

antineoplastic activity of AST5902, drawing from available data on Alflutinib and its active

metabolite.

Core Mechanism of Action: EGFR Inhibition
AST5902, as the active metabolite of a third-generation EGFR TKI, exerts its antineoplastic

effects by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This covalent

modification is particularly effective against EGFR isoforms harboring activating mutations

(such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while

showing significantly less activity against wild-type EGFR. The inhibition of these mutated

EGFRs blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and

metastasis.
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Signaling Pathway
The binding of AST5902 to mutant EGFR prevents its autophosphorylation, thereby inhibiting

the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK

(MAPK) and the PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell

cycle progression, apoptosis, and angiogenesis.
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Quantitative Data on Antineoplastic Activity
While specific preclinical data for AST5902, such as IC50 values against various cell lines, are

not extensively available in published literature, the clinical efficacy of its parent drug, Alflutinib,

provides strong evidence of its potent antineoplastic activity.

Clinical Efficacy of Alflutinib (AST2818) in NSCLC with
EGFR T790M Mutation

Parameter Result Study Population Reference

Objective Response

Rate (ORR)
76.7% (89 of 116)

Dose-expansion study

(40-240 mg)
[4]

ORR in patients with

CNS metastases
70.6% (12 of 17) Dose-expansion study [4]

Phase IIb ORR
73.6% (95% CI 67.3–

79.3)

220 patients, 80 mg

once daily

Phase IIb Disease

Control Rate (DCR) at

12 weeks

82.3% (95% CI 76.6-

87.1)

220 patients, 80 mg

once daily

Phase IIb Median

Progression-Free

Survival (PFS)

7.6 months (95% CI

7.0–NA)

220 patients, 80 mg

once daily

Pharmacokinetic Parameters of Alflutinib and AST5902
A study on the metabolic disposition of Furmonertinib (Alflutinib) provided insights into the

pharmacokinetics of the parent drug and its active metabolite, AST5902.
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Parameter
Alflutinib
(Parent Drug)

AST5902
(Active
Metabolite)

Condition Reference

Time to

maximum

plasma

concentration

(tmax)

6.0 h 10.0 h

Single oral dose

in healthy male

volunteers

[1]

Percentage of

total radioactivity

in plasma

(AUC0-∞)

1.68% 0.97%

Single oral dose

of [14C]-

furmonertinib

mesylate

[1]

Steady-state

exposure

Comparable to

AST5902

Comparable to

Alflutinib

Multiple oral

administrations

in NSCLC

patients

[4]

Preclinical studies have also indicated that both Alflutinib and AST5902 exhibit excellent

intracranial distribution, which supports the clinical findings of efficacy in patients with central

nervous system (CNS) metastases.

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of AST5902 are not publicly

available. However, based on standard methodologies for assessing the antineoplastic activity

of EGFR inhibitors, the following protocols would be representative of the key experiments

conducted.

In Vitro Cell Proliferation Assay (IC50 Determination)
This assay is fundamental for determining the concentration of an inhibitor required to inhibit

50% of cancer cell growth.

1. Cell Culture:
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Culture human NSCLC cell lines with specific EGFR mutations (e.g., H1975 for

L858R/T790M, HCC827 for exon 19 deletion) and wild-type EGFR (e.g., A549) in

appropriate media (e.g., RPMI-1640 with 10% FBS).

2. Compound Preparation:

Prepare a stock solution of AST5902 trimesylate in DMSO.

Perform serial dilutions to achieve a range of final concentrations for treatment.

3. Cell Seeding and Treatment:

Seed cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to

attach overnight.

Replace the medium with fresh medium containing various concentrations of AST5902 or

vehicle control (DMSO).

4. Incubation and Viability Assessment:

Incubate the plates for 72 hours.

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) and incubate for 2-4 hours.

Solubilize the formazan crystals and measure the absorbance at 570 nm.

5. Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Plot a dose-response curve and determine the IC50 value using non-linear regression

analysis.
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In Vivo Xenograft Tumor Growth Inhibition Study
This study evaluates the antitumor efficacy of a compound in a living organism.

1. Animal Model:
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Use immunodeficient mice (e.g., athymic nude or NOD-SCID).

2. Tumor Implantation:

Subcutaneously inject human NSCLC cells (e.g., H1975) into the flanks of the mice.

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment Administration:

Randomize mice into treatment and control groups.

Administer AST5902 trimesylate (or vehicle control) orally once daily.

4. Tumor Measurement and Monitoring:

Measure tumor volume with calipers every 2-3 days.

Monitor animal body weight and general health.

5. Endpoint and Analysis:

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the

control group reach a specific size.

Euthanize the mice and excise the tumors for weight measurement and further analysis

(e.g., Western blot for target engagement).

Calculate the tumor growth inhibition (TGI) percentage.

Western Blot Analysis for Downstream Signaling
Inhibition
This technique is used to detect the phosphorylation status of key proteins in the EGFR

signaling pathway.

1. Cell Treatment and Lysis:
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Treat NSCLC cells with AST5902 for a specified time.

Lyse the cells to extract proteins.

2. Protein Quantification and Electrophoresis:

Determine protein concentration using a BCA assay.

Separate proteins by size using SDS-PAGE.

3. Immunoblotting:

Transfer proteins to a PVDF membrane.

Probe the membrane with primary antibodies against phosphorylated and total EGFR, AKT,

and ERK, as well as a loading control (e.g., GAPDH).

Incubate with HRP-conjugated secondary antibodies.

4. Detection and Analysis:

Visualize protein bands using a chemiluminescence detection system.

Quantify band intensities to determine the extent of phosphorylation inhibition.

Conclusion
AST5902 trimesylate is the principal active metabolite of the third-generation EGFR inhibitor

Alflutinib, contributing significantly to its clinical antineoplastic activity. While detailed preclinical

data for AST5902 is not widely published, the robust clinical efficacy of Alflutinib in patients with

EGFR T790M-mutated NSCLC underscores the potent and selective inhibitory activity of

AST5902 against mutant EGFR. Its mechanism of action involves the irreversible inhibition of

mutated EGFR, leading to the suppression of critical downstream signaling pathways like

MAPK and PI3K/AKT. The favorable pharmacokinetic profile, including comparable steady-

state exposure to the parent drug and excellent CNS penetration, further solidifies its role as a

key contributor to the therapeutic effects of Alflutinib. Further research and publication of

specific preclinical data on AST5902 will be valuable for a more complete understanding of its

pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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